![molecular formula C21H22ClN3O5 B11016362 N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11016362.png)
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, an indole core, and multiple methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays showed that the compound inhibited cell proliferation in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating potent activity.
Case Study:
A study published in Molecules reported that derivatives of indole-based compounds exhibited promising anticancer properties. The specific compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting it could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Preliminary results indicated that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study focused on antimicrobial agents, several derivatives were synthesized and tested. The results showed that certain derivatives of this compound displayed effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of any drug candidate. Studies indicate that this compound has favorable ADME properties, which may enhance its bioavailability and therapeutic efficacy.
Absorption and Distribution
The compound's solubility profiles suggest good absorption characteristics when administered orally. Its distribution is facilitated by lipophilicity due to the methoxy groups present in its structure.
Metabolism
Metabolic studies have shown that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.
Toxicology
Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a suitable candidate for further development.
Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include an indole framework and various substituents, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21ClN2O4
- Molecular Weight : 372.84 g/mol
- Structural Features :
- Indole core
- Chloro-substituted phenyl ring
- Multiple methoxy groups
These features contribute to its biological activity by influencing its chemical reactivity and interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds similar in structure to N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide exhibit promising antimicrobial properties. Notably, studies have evaluated the compound's effectiveness against various bacterial and fungal strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 16 |
Cryptococcus neoformans | ≤0.25 |
The compound demonstrated notable antifungal activity against C. neoformans, suggesting potential use in treating fungal infections .
The exact mechanism of action for N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer . The presence of halogen substitutions has been linked to enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving human embryonic kidney cells (HEK293), N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide exhibited low cytotoxicity at concentrations up to 32 µg/mL, indicating a favorable safety profile for further development .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide against C. neoformans. The compound was found to inhibit fungal growth effectively at low concentrations (MIC ≤0.25 µg/mL), highlighting its potential as a therapeutic agent for fungal infections .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of indole-based compounds. It was observed that modifications at specific positions on the indole ring significantly influenced antimicrobial potency. Compounds with halogen substitutions at the 5-position exhibited superior activity against MRSA compared to their unsubstituted counterparts . This finding emphasizes the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C21H22ClN3O5 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-25-15(10-13-16(28-2)7-8-18(30-4)20(13)25)21(27)23-11-19(26)24-12-5-6-17(29-3)14(22)9-12/h5-10H,11H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
JSKVZXQCJYMDLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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